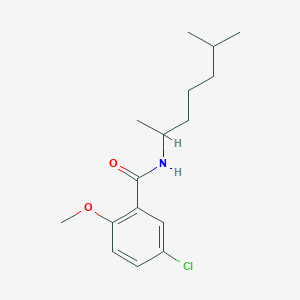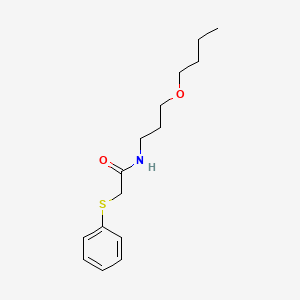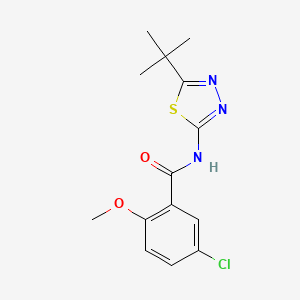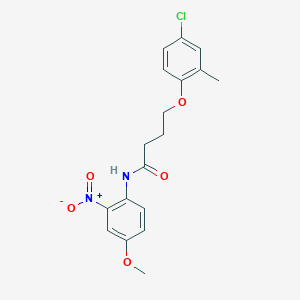![molecular formula C25H26N2O5S B3977480 N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-9H-xanthene-9-carboxamide](/img/structure/B3977480.png)
N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-9H-xanthene-9-carboxamide
Vue d'ensemble
Description
N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-9H-xanthene-9-carboxamide is a complex organic compound with a unique structure that combines a xanthene core with a sulfonamide and methoxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-9H-xanthene-9-carboxamide typically involves multiple steps, starting with the preparation of the xanthene core. The xanthene core can be synthesized through a Friedel-Crafts alkylation reaction, followed by the introduction of the sulfonamide and methoxyphenyl groups through nucleophilic substitution reactions. The final step involves the formation of the carboxamide group through an amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient reactions. The use of continuous flow reactors and other advanced techniques can also enhance the scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonamide group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of the sulfonamide group can produce an amine derivative.
Applications De Recherche Scientifique
N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-9H-xanthene-9-carboxamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes due to its unique structure.
Industry: It can be used in the development of new materials or as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes or receptors, modulating their activity. The xanthene core can also participate in various biochemical reactions, contributing to the compound’s overall effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(diethylsulfamoyl)-2-methoxybenzoic acid
- N-[5-(diethylsulfamoyl)-2-(4-morpholinyl)phenyl]-2-oxo-1-benzopyran-3-carboxamide
- N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-thiophenecarboxamide
Uniqueness
N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-9H-xanthene-9-carboxamide is unique due to its combination of a xanthene core with a sulfonamide and methoxyphenyl group. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds.
Propriétés
IUPAC Name |
N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-9H-xanthene-9-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O5S/c1-4-27(5-2)33(29,30)17-14-15-23(31-3)20(16-17)26-25(28)24-18-10-6-8-12-21(18)32-22-13-9-7-11-19(22)24/h6-16,24H,4-5H2,1-3H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWAVOXSRCMQYAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-methoxyphenyl)-4-[(4-methyl-3-nitrophenyl)sulfonyl]piperazine](/img/structure/B3977406.png)

![METHYL 2-[(2,5-DICHLOROPHENYL)FORMAMIDO]-4-METHYLPENTANOATE](/img/structure/B3977423.png)
![4-[(4-benzyl-1-piperidinyl)methyl]-N-[2-(tert-butylthio)ethyl]benzamide](/img/structure/B3977428.png)
![N-[(4-chlorophenyl)methyl]-2-ethylhexanamide](/img/structure/B3977432.png)
![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-4,5-dimethoxy-2-nitrobenzamide](/img/structure/B3977433.png)

![1-(1,3-benzodioxol-5-ylmethyl)-3-[2-(4-tert-butylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B3977448.png)





methanone](/img/structure/B3977486.png)
